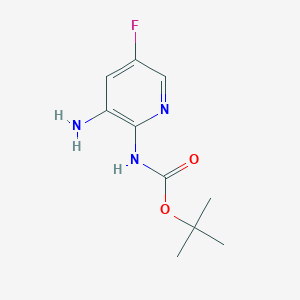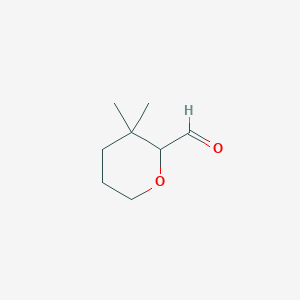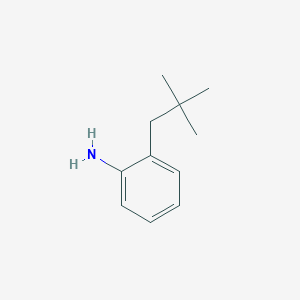
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group and a hydroxymethyl group.
Métodos De Preparación
The synthesis of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 2-isopropylphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction of the ketone regenerates the hydroxymethyl group .
Aplicaciones Científicas De Investigación
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions due to its structural similarity to known bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the hydroxymethyl group can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be compared to other similar compounds, such as:
1-Methyl-2-pyrrolyl-(2-phenyl)methanol: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-Methyl-1-pyrrolyl-(2-iso-propylphenyl)methanol: The position of the methyl group on the pyrrole ring is different, leading to variations in reactivity and binding interactions.
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol: The isopropyl group is located at a different position on the phenyl ring, affecting the compound’s overall shape and properties.
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(1-methylpyrrol-2-yl)-(2-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(17)14-9-6-10-16(14)3/h4-11,15,17H,1-3H3 |
Clave InChI |
WOQCQHKGLOXLHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C(C2=CC=CN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
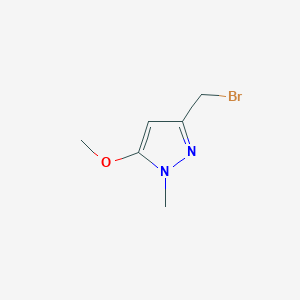
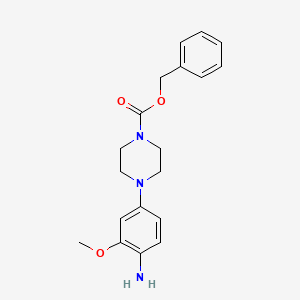
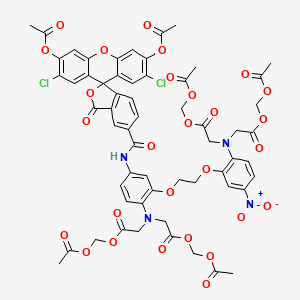
![ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B13915639.png)
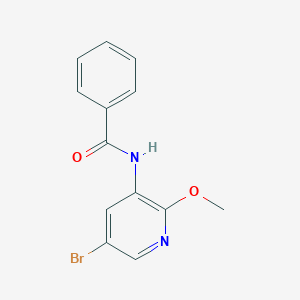
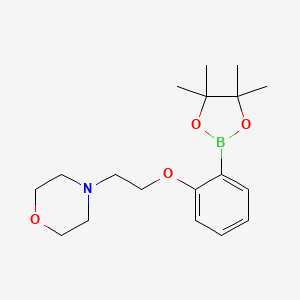
![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
